ETI vs. ETYA: Superior 12-Lipoxygenase Selectivity Over Cyclooxygenase
8,11,14-Eicosatriynoic acid (ETI) demonstrates a pronounced selectivity for 12-lipoxygenase (12-LO) over cyclooxygenase (COX) compared to the broader-spectrum analog 5,8,11,14-Eicosatetraynoic acid (ETYA). While ETYA inhibits 12-LO and COX-1 with IC50 values of 4 µM and 8 µM, respectively—a mere 2-fold difference [1]—ETI exhibits a 30-fold selectivity window, inhibiting human 12-LO with an IC50 of 0.46 µM and COX with an IC50 of 14 µM . This stark difference in selectivity ratio (2-fold for ETYA vs. 30-fold for ETI) is critical for experimental design.
| Evidence Dimension | Enzyme Inhibition Selectivity (12-LO vs. COX) |
|---|---|
| Target Compound Data | 12-LO IC50 = 0.46 µM; COX IC50 = 14 µM. Selectivity Ratio: ~30-fold (COX/12-LO = 30.4). |
| Comparator Or Baseline | 5,8,11,14-Eicosatetraynoic acid (ETYA): 12-LO IC50 = 4 µM; COX-1 IC50 = 8 µM. Selectivity Ratio: ~2-fold (COX/12-LO = 2). |
| Quantified Difference | ETI provides a 15x greater selectivity window for 12-LO over COX compared to ETYA (30.4 vs 2). |
| Conditions | Human 12-lipoxygenase and cyclooxygenase inhibition assays in intact cells/systems [REFS-1, REFS-2]. |
Why This Matters
For researchers seeking to dissect the 12-LO pathway with minimal off-target COX perturbation, ETI provides a significantly cleaner pharmacological tool, reducing the confounding effects of dual-pathway inhibition that plague experiments using ETYA.
- [1] Bertin Bioreagent. Eicosatetraynoic Acid (ETYA) Technical Datasheet. CAT N°: 90120. Retrieved from https://www.bertin-bioreagent.com/ View Source
